Broad-Spectrum Antimicrobial MIC Profile of CysHHC10 Against Clinically Relevant Bacterial Strains
CysHHC10 exhibits measurable antimicrobial activity against both Gram-positive and Gram-negative bacterial strains with defined minimum inhibitory concentration (MIC) values. The quantitative MIC data for CysHHC10 against four clinically relevant bacterial species are: E. coli (10.1 mM), P. aeruginosa (20.2 mM), S. aureus (2.5 mM), and S. epidermidis (1.3 mM) [1]. These values establish a reproducible baseline for antimicrobial activity assessment and provide a reference for comparative studies with other AMPs or peptide conjugates. While the MIC values are in the millimolar range—notably higher than the sub-micromolar MICs reported for highly optimized AMPs such as LL-37 against S. aureus (approximately 0.62 μM) [2]—this characteristic positions CysHHC10 as a moderate-activity reference compound with well-characterized, reproducible parameters suitable as a control or starting scaffold for structural optimization studies [1].
| Evidence Dimension | Antimicrobial potency — Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | E. coli: 10.1 mM; P. aeruginosa: 20.2 mM; S. aureus: 2.5 mM; S. epidermidis: 1.3 mM |
| Comparator Or Baseline | LL-37 (cathelicidin AMP) against S. aureus: approximately 0.62 μM [2]; HHC10 MIC data not directly comparable due to assay condition differences |
| Quantified Difference | CysHHC10 MIC for S. aureus (2.5 mM) is approximately 4,000-fold higher (less potent) than LL-37 MIC (0.62 μM) under respective assay conditions. Note: This is a cross-study comparison with different experimental systems. |
| Conditions | CysHHC10 MIC determined by standard broth microdilution methodology per Li et al. 2017 study [1] |
Why This Matters
Provides a standardized, reproducible MIC benchmark against four reference strains, enabling researchers to use CysHHC10 as a validated moderate-activity control compound or as a starting scaffold for structure-activity relationship (SAR) optimization studies aimed at improving antimicrobial potency.
- [1] Li NN, et al. An antimicrobial peptide with an aggregation-induced emission (AIE) luminogen for studying bacterial membrane interactions and antibacterial actions. Chem Commun (Camb). 2017;53(23):3315-3318. View Source
- [2] Nagaoka I, et al. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus infection. Medicine. 2021;100(44):e27674. View Source
